molecular formula C9H6Br2O4 B2701537 (2,4-Dibromo-6-formylphenoxy)acetic acid CAS No. 21512-82-3

(2,4-Dibromo-6-formylphenoxy)acetic acid

Cat. No.: B2701537
CAS No.: 21512-82-3
M. Wt: 337.951
InChI Key: UPCHNCWGIZOTFS-UHFFFAOYSA-N
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Description

(2,4-Dibromo-6-formylphenoxy)acetic acid is a chemical compound with the molecular formula C9H6Br2O4 and a molecular weight of 337.95 g/mol This compound is characterized by the presence of two bromine atoms, a formyl group, and a phenoxyacetic acid moiety

Preparation Methods

The synthesis of (2,4-Dibromo-6-formylphenoxy)acetic acid typically involves the bromination of a precursor compound followed by formylation and subsequent acetic acid substitution. The reaction conditions often include the use of bromine or bromine-containing reagents, formylating agents such as formic acid or formyl chloride, and acetic acid or its derivatives . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

(2,4-Dibromo-6-formylphenoxy)acetic acid undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the formyl group yields (2,4-Dibromo-6-carboxyphenoxy)acetic acid, while reduction yields (2,4-Dibromo-6-hydroxyphenoxy)acetic acid.

Scientific Research Applications

(2,4-Dibromo-6-formylphenoxy)acetic acid has garnered attention in various fields of scientific research due to its unique chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of (2,4-Dibromo-6-formylphenoxy)acetic acid involves its interaction with specific molecular targets and pathways. The formyl group can participate in various biochemical reactions, while the bromine atoms may enhance the compound’s reactivity and binding affinity to target molecules. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

(2,4-Dibromo-6-formylphenoxy)acetic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of both bromine atoms and a formyl group, which confer unique chemical and biological properties.

Biological Activity

(2,4-Dibromo-6-formylphenoxy)acetic acid is an organic compound with notable biological activities attributed to its unique structural features. This article explores its synthesis, biological interactions, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The compound is characterized by the following features:

  • Molecular Formula : C9H6Br2O4
  • Molecular Weight : Approximately 337.95 g/mol
  • Melting Point : 190-192 °C
  • Boiling Point : Approximately 396 °C

The presence of two bromine substituents and a formyl group enhances its reactivity and potential to interact with various biological molecules.

Synthesis

The synthesis of this compound typically involves the bromination of 4-formylphenoxyacetic acid under controlled conditions. The process ensures selective bromination at the 2 and 4 positions of the phenyl ring using bromine or bromine-containing reagents.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study assessing various azomethine derivatives derived from similar compounds showed that several exhibited antibacterial effects comparable to standard antibiotics such as Ciprofloxacin against Staphylococcus aureus and Escherichia coli .

CompoundAntibacterial Activity
2aGood activity
2bGood activity
2eGood activity
2gGood activity
2hGood activity

The Minimum Inhibitory Concentration (MIC) for these compounds was found to be effective, with some derivatives showing MIC values similar to their Minimum Bactericidal Concentration (MBC) .

Anti-inflammatory Effects

In addition to antimicrobial properties, this compound has been investigated for its anti-inflammatory potential. Compounds structurally related to this acid have demonstrated significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in inflammation pathways. For instance, certain derivatives showed IC50 values ranging from 0.060.06 to 0.09μM0.09\,\mu M, indicating potent anti-inflammatory activity .

The mechanism through which this compound exerts its biological effects is believed to involve:

  • Covalent Bond Formation : The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their functions.
  • Molecular Targeting : The formyl group may participate in biochemical reactions while the bromine atoms enhance binding affinity to target molecules.

Case Studies and Research Findings

  • Antimicrobial Study : A series of azomethine derivatives synthesized from phenoxyacetic acids were tested for antibacterial activities, revealing that compounds with similar structures to this compound exhibited comparable efficacy against bacterial strains .
  • Anti-inflammatory Research : Studies on related compounds indicated significant COX inhibition without adverse effects on stomach lining, suggesting a favorable safety profile for therapeutic applications in managing inflammation .

Properties

IUPAC Name

2-(2,4-dibromo-6-formylphenoxy)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Br2O4/c10-6-1-5(3-12)9(7(11)2-6)15-4-8(13)14/h1-3H,4H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPCHNCWGIZOTFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C=O)OCC(=O)O)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Br2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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